molecular formula C26H30N4O5S B2903883 7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-10-6

7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Numéro de catalogue: B2903883
Numéro CAS: 688054-10-6
Poids moléculaire: 510.61
Clé InChI: SXDMTFGSSIJKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a quinazolin-8-one derivative featuring a fused [1,3]dioxolo[4,5-g] ring system. Key structural elements include:

  • 7-Substituted hexyl chain: A six-carbon linker terminating in a 4-(2-methoxyphenyl)piperazin-1-yl group, which confers receptor-binding versatility.
  • Quinazolinone core: A privileged scaffold in medicinal chemistry, known for kinase inhibition and antimicrobial activity .

The 2-methoxyphenyl substituent on the piperazine ring modulates lipophilicity and electronic properties, influencing pharmacokinetics and target affinity .

Propriétés

IUPAC Name

7-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-33-21-8-5-4-7-20(21)28-11-13-29(14-12-28)24(31)9-3-2-6-10-30-25(32)18-15-22-23(35-17-34-22)16-19(18)27-26(30)36/h4-5,7-8,15-16,18H,2-3,6,9-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPILDUTLQYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Substituted Quinazolinones

a) 7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
  • Key Differences :
    • Shorter butyl chain (vs. hexyl in the target compound), reducing flexibility.
    • 2,3-Dimethylphenyl group (vs. 2-methoxyphenyl), increasing steric bulk but decreasing electron-donating effects.
  • Biological Impact : Dimethyl groups may enhance metabolic stability but reduce solubility .
b) N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-...hexanamide
  • Propyl linker (vs. hexyl), limiting conformational freedom.
  • Pharmacokinetics : Fluorine enhances bioavailability but may alter receptor selectivity .
c) N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-...propanamide
  • Key Differences :
    • 4-Methoxyphenyl group : Para-substitution reduces steric hindrance compared to ortho-substitution in the target compound.
    • Propanamide chain : Shortened alkyl chain may decrease tissue distribution .

Fused-Ring Quinazolinone Derivatives

a) Thiazolo[4,5-h]quinazolin-8-ones
  • Structural Variation : Thiazole fusion replaces the dioxolo ring.
  • Biological Activity : Demonstrated kinase inhibition (e.g., CDK9, Pim-1) due to enhanced π-π stacking with ATP-binding pockets .
b) 5-Amino-8H-phthalazino[1,2-b]quinazolin-8-one
  • Structural Variation : Phthalazine fusion increases planarity.
  • Impact : Improved intercalation with DNA or enzyme active sites, relevant in antimicrobial applications .

Triazolo/Thiazolidinyl Quinazolines

a) 5-[2-(4-Hydroxyphenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K 19)
  • Structural Variation : Triazolo ring introduces additional hydrogen-bonding sites.
  • Activity : Anti-inflammatory properties linked to COX-2 inhibition .

Physicochemical and Computational Comparisons

Property Target Compound Compound Compound
Molecular Weight ~600–650 g/mol 555.7 g/mol 525.6 g/mol
XlogP ~3.1 (estimated) 3.1 2.8 (predicted)
TPSA ~143 Ų 143 Ų 138 Ų
Rotatable Bonds 7 7 6
  • Hexyl chain in the target compound improves membrane permeability vs. shorter analogs .

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing this compound?

Answer : The synthesis typically involves:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Sulfanylidene incorporation using Lawesson’s reagent or thiourea derivatives in inert solvents (e.g., toluene) at 80–100°C .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Key considerations : Control of moisture, temperature, and stoichiometry to avoid side reactions (e.g., over-oxidation or desulfurization) .

Advanced Synthesis Optimization

Q. Q2. How can reaction yields be improved for the piperazine coupling step?

Answer :

  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature modulation : Gradual heating (50–70°C) prevents exothermic side reactions .
  • Real-time monitoring : TLC or HPLC to track reaction progress and adjust reagent ratios dynamically .

Structural Characterization

Q. Q3. What spectroscopic methods confirm the sulfanylidene and dioxolo groups?

Answer :

  • ¹H NMR : The dioxolo group shows two singlets at δ 5.90–6.10 ppm (OCH₂O), while sulfanylidene (C=S) is inferred from deshielded adjacent protons (δ 3.50–4.20 ppm) .
  • IR spectroscopy : C=S stretch at 1050–1150 cm⁻¹ and C-O-C (dioxolo) at 1200–1250 cm⁻¹ .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the quinazolinone-piperazine backbone .

Biological Activity Profiling

Q. Q4. How to design assays for evaluating this compound’s neuropharmacological potential?

Answer :

  • Target selection : Prioritize receptors linked to the 2-methoxyphenyl-piperazine moiety (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
  • In vitro assays :
    • Radioligand binding assays using HEK293 cells expressing cloned human receptors .
    • Functional assays (cAMP or calcium flux) to assess agonist/antagonist activity .
  • Dose-response curves : Use 10⁻¹²–10⁻⁴ M concentrations to determine IC₅₀/EC₅₀ values .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How does the 2-methoxyphenyl group influence receptor binding compared to halogenated analogs?

Answer :

  • Electron-donating effects : The methoxy group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT₁A), increasing affinity vs. chlorophenyl analogs .
  • Methodology : Synthesize analogs with -Cl, -F, or -OCH₃ substituents and compare binding affinities via competitive displacement assays .
  • Computational docking : MD simulations (e.g., AutoDock Vina) to map interactions with receptor homology models .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported synthetic yields for the quinazolinone core?

Answer :

  • Variable factors :
    • Purity of starting materials (anthranilic acid derivatives) affects cyclization efficiency .
    • Reaction time: Prolonged heating (>12 hrs) may degrade intermediates, reducing yield .
  • Resolution : Reproduce protocols with strict anhydrous conditions and characterize intermediates via LC-MS to identify degradation pathways .

Computational Modeling

Q. Q7. What in silico parameters predict this compound’s pharmacokinetics?

Answer :

  • Lipophilicity : Calculated logP (e.g., XlogP = 3.1) indicates moderate blood-brain barrier permeability .
  • Polar surface area (PSA) : ~143 Ų suggests moderate oral bioavailability (rule-of-five compliance) .
  • Metabolism prediction : CYP3A4/2D6 enzyme interactions modeled using Schrödinger’s QikProp .

Stability and Storage

Q. Q8. What conditions prevent degradation of the sulfanylidene moiety during storage?

Answer :

  • Temperature : Store at –20°C in amber vials to minimize light/heat-induced oxidation .
  • Solvent : Lyophilize and store in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • Stability testing : Monitor via HPLC every 6 months; degradation manifests as a new peak at Rt = 8.2 min (sulfoxide derivative) .

Advanced Purification Techniques

Q. Q9. When is preparative HPLC preferred over recrystallization for purification?

Answer :

  • HPLC : Required for isolating diastereomers or regioisomers (e.g., piperazine ring orientation) using a C18 column and acetonitrile/water (0.1% TFA) .
  • Recrystallization : Suitable for bulk purification if the compound crystallizes in a single polymorph (verified via XRD) .

Toxicity Screening

Q. Q10. What in vitro assays assess hepatotoxicity risks?

Answer :

  • HepG2 cell viability : MTT assay after 24–48 hr exposure to 1–100 µM concentrations .
  • CYP inhibition : Screen for time-dependent inhibition (TDI) using human liver microsomes and LC-MS/MS metabolite detection .
  • Reactive metabolite trapping : Glutathione (GSH) adduct formation analyzed via HRMS .

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